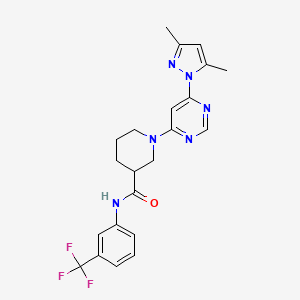

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N6O/c1-14-9-15(2)31(29-14)20-11-19(26-13-27-20)30-8-4-5-16(12-30)21(32)28-18-7-3-6-17(10-18)22(23,24)25/h3,6-7,9-11,13,16H,4-5,8,12H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXJWFYWINBERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been primarily studied concerning its interaction with adenosine receptors and other potential targets. Below are key findings from various studies:

Adenosine Receptor Binding Affinity

The compound exhibits notable binding affinity to adenosine receptors:

- Adenosine A2A receptor (Human) : Ki = 2.10 nM, indicating high potency in inhibiting this receptor .

- Adenosine A1 receptor (Human) : Ki = 210 nM .

- Adenosine A2A receptor (Rat) : Ki = 43 nM .

These values suggest that the compound has a strong affinity for the A2A receptor, which is implicated in various neurological processes.

Inhibition of Potassium Channels

In addition to adenosine receptors, the compound has been evaluated for its effects on potassium voltage-gated channels:

- hERG Channel : IC50 = 650 nM .

This inhibition indicates potential cardiotoxicity risks associated with its use.

The biological activity of this compound appears to be mediated through multiple mechanisms:

- Receptor Modulation : By binding to adenosine receptors, it may modulate neurotransmitter release, affecting conditions like anxiety and depression.

- Ion Channel Inhibition : The inhibition of hERG channels can influence cardiac repolarization processes, which is critical in drug development.

Case Studies and Research Findings

Several studies have highlighted the pharmacological properties of related compounds and their implications:

Study on ELOVL6 Inhibition

In related research involving compounds with similar structural features, one study demonstrated that a derivative inhibited ELOVL6 effectively, showing selectivity over other family members. This suggests that modifications in the pyrazole or pyrimidine moieties could enhance selectivity and efficacy against specific targets .

Anti-Tubercular Activity

Another study focused on designing compounds for anti-tubercular activity. While not directly related to the compound , it illustrates the potential for similar structures to exhibit significant biological effects against pathogens like Mycobacterium tuberculosis .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected compounds with structural similarities:

| Compound Name | Target | Binding Affinity (Ki/IC50) | Notes |

|---|---|---|---|

| Compound A | A2A | 2.10 nM | High potency |

| Compound B | A1 | 210 nM | Moderate potency |

| Compound C | hERG | 650 nM | Potential cardiotoxicity |

| Compound D | ELOVL6 | IC50 < 100 nM | Selective inhibitor |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 408.5 g/mol. Its structure features a fused pyrazole and pyrimidine ring system, which is known for contributing to the compound's bioactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for drug design.

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound has shown efficacy in inhibiting various cancer cell lines through mechanisms such as:

- Inhibition of Kinases : Compounds with similar structures have been reported to inhibit kinases involved in cancer progression, such as p21-activated kinase 4 (PAK4) .

- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, thereby preventing proliferation .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways:

- Protein Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of several protein kinases, which play a key role in cellular signaling and cancer development .

- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infections .

Synthesis and Derivatization

The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide involves several synthetic routes that enhance its biological activity:

- Formation of Pyrazole and Pyrimidine Rings : The initial step typically involves the reaction of appropriate aminopyrazoles with various electrophiles to construct the fused ring system .

- Functionalization : Post-synthetic modifications allow for the introduction of different substituents that can enhance pharmacological profiles or alter solubility characteristics .

Case Study 1: Anticancer Efficacy

A study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that compounds similar to the target compound exhibited significant antiproliferative activity against human cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell growth regulation .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzymatic inhibition properties of pyrazolo[1,5-a]pyrimidines against various targets. The results indicated that these compounds could effectively inhibit certain kinases linked to oncogenic pathways, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

- Target Compound : Pyrimidine-pyrazole hybrid.

- Triazofenamide (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide): Triazole-carboxamide core.

- N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide : Pyrazolo-pyridine scaffold. The fused pyridine-pyrazole system increases planarity, which may enhance stacking interactions in biological targets .

Key Substituents and Functional Groups

Data Tables

Table 1: Structural and Functional Comparison

Research Implications

The target compound’s pyrimidine-pyrazole scaffold and CF₃ group position it as a promising candidate for further agrochemical testing. Comparative studies with triazofenamide and pyrazolo-pyridine derivatives could elucidate its mechanism of action, particularly in fungal cytochrome P450 inhibition or kinase modulation . Synthesis optimization (e.g., improving yield via methods) and in vivo efficacy trials are critical next steps .

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic coupling. Key steps include:

- Pyrazole-Pyrimidine Coupling : Use copper-catalyzed Ullmann or Buchwald-Hartwig reactions for C–N bond formation between pyrazole and pyrimidine moieties (e.g., employs cesium carbonate and copper(I) bromide for similar coupling).

- Piperidine Carboxamide Formation : Amide coupling via EDC/HOBt or PyBOP, with DMF as solvent (as in ).

- Trifluoromethylphenyl Incorporation : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (see for analogous aryl amine reactions).

Optimization : - Monitor reaction progress via TLC or LCMS ().

- Use K₂CO₃ as a base for SNAr reactions () or cesium carbonate for sterically hindered couplings ().

Reference :

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃ (e.g., reports δ 11.55 ppm for NH protons; uses δ 8.87 ppm for aromatic protons).

- HRMS/ESI-MS : Confirm molecular weight (e.g., reports HRMS m/z 215 [M+H]⁺).

- HPLC Purity : Use C18 columns with acetonitrile/water gradients ( achieved 98.67% purity).

- Melting Point : Differential scanning calorimetry (DSC) for crystalline forms ( reports 104–107°C).

Reference :

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.

- Analytical Monitoring : Use HPLC-MS to track degradation products ().

- Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots for accelerated stability testing.

Reference :

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during piperidine ring functionalization?

Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients ( purified a piperidine derivative to >98% enantiomeric excess).

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or cyclization steps.

- X-ray Crystallography : Confirm absolute configuration (as in for a pyrazole derivative).

Reference :

Q. How can computational modeling predict the compound’s target binding affinity and selectivity?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs (e.g., used docking to study mTOR inhibition).

- MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS/AMBER) to assess binding stability.

- SAR Analysis : Compare trifluoromethylphenyl and dimethylpyrazole analogs ( highlights trifluoromethyl’s role in lipophilicity).

Reference :

Q. What in vitro assays are suitable for evaluating its anti-proliferative or enzyme inhibitory activity?

Methodological Answer :

- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., used prostate cancer models).

- Enzyme Inhibition : IC₅₀ determination via fluorescence polarization (kinases) or colorimetric substrates (proteases).

- Autophagy Markers : Western blot for LC3-II/p62 ( linked autophagy to mTOR/p70S6K inhibition).

Reference :

Q. How can metabolic stability and CYP450 inhibition risks be evaluated early in development?

Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LCMS ( discusses trifluoromethyl’s metabolic stability).

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).

- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) or potassium cyanide (KCN).

Reference :

Q. What in vivo models are appropriate for validating efficacy and pharmacokinetics?

Methodological Answer :

- Xenograft Models : Subcutaneous tumor implants in nude mice (e.g., ’s prostate cancer study).

- PK Parameters : Conduct IV/PO dosing in rodents; measure Cmax, Tmax, and AUC via LCMS ( references impurity profiling for metabolite identification).

- Tissue Distribution : Radiolabel the compound (¹⁴C/³H) for autoradiography.

Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.